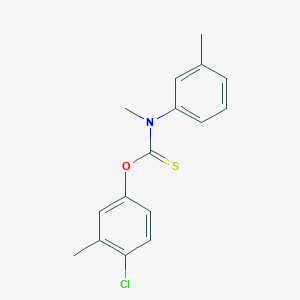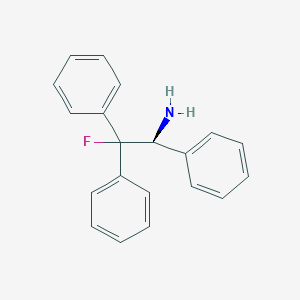
2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(fluoroacetyl)-4-methyl- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(fluoroacetyl)-4-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
1-Methylpiperazine+Fluoroacetyl chloride→Piperazine, 1-(fluoroacetyl)-4-methyl-+HCl
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity compounds.
化学反応の分析
Types of Reactions
Piperazine, 1-(fluoroacetyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroacetyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
科学的研究の応用
Piperazine, 1-(fluoroacetyl)-4-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of piperazine, 1-(fluoroacetyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetyl group can enhance the compound’s ability to bind to these targets, potentially leading to the inhibition or activation of biological pathways. For example, piperazine derivatives are known to interact with GABA receptors, leading to the modulation of neurotransmitter activity and resulting in various pharmacological effects.
類似化合物との比較
Similar Compounds
Piperazine: The parent compound, widely used in medicinal chemistry.
1-Methylpiperazine: A derivative with a methyl group, used as an intermediate in organic synthesis.
1-(Fluoroacetyl)piperazine: A derivative with a fluoroacetyl group, studied for its biological activities.
Uniqueness
Piperazine, 1-(fluoroacetyl)-4-methyl- is unique due to the presence of both a fluoroacetyl group and a methyl group, which can significantly alter its chemical reactivity and biological properties compared to other piperazine derivatives. This dual modification can enhance its potential as a versatile compound in various research and industrial applications.
特性
CAS番号 |
763877-94-7 |
|---|---|
分子式 |
C7H13FN2O |
分子量 |
160.19 g/mol |
IUPAC名 |
2-fluoro-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H13FN2O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6H2,1H3 |
InChIキー |
PEHJIYPHIDRGBL-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid](/img/structure/B13411703.png)






![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)

![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)




